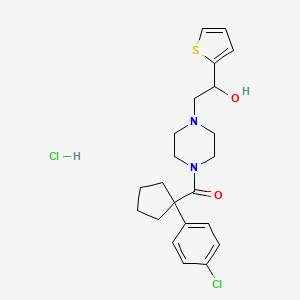![molecular formula C11H9ClN2O2S B2789550 (5-chlorothiophen-2-yl)(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)methanone CAS No. 2034487-32-4](/img/structure/B2789550.png)
(5-chlorothiophen-2-yl)(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-chlorothiophen-2-yl)(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)methanone is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, as well as advantages and limitations for lab experiments, have been investigated. In
詳細な合成法
{ "Design of the Synthesis Pathway": "The synthesis pathway for '(5-chlorothiophen-2-yl)(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)methanone' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 5-chlorothiophene-2-carboxylic acid, which is then converted to 5-chlorothiophene-2-carboxamide. The second intermediate is 6,7-dihydroisoxazolo[4,5-c]pyridine, which is then converted to 6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-one. These two intermediates are then coupled to form the final product, '(5-chlorothiophen-2-yl)(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)methanone'." "Starting Materials": [ "Thiophene-2-carboxylic acid", "Thionyl chloride", "Ammonia", "Sodium hydroxide", "2-Amino-3-picoline", "Acetic anhydride", "Sodium acetate", "Hydroxylamine hydrochloride", "Sodium carbonate", "Acetone", "Phosphorus pentoxide", "Dimethylformamide", "Chlorine gas", "Sodium borohydride", "Acetic acid", "Sodium nitrite", "Hydrochloric acid", "Sodium hydroxide", "Ethanol" ] "Reaction": [ "Thiophene-2-carboxylic acid is reacted with thionyl chloride to form 5-chlorothiophene-2-carbonyl chloride.", "5-Chlorothiophene-2-carbonyl chloride is then reacted with ammonia to form 5-chlorothiophene-2-carboxamide.", "2-Amino-3-picoline is reacted with acetic anhydride and sodium acetate to form 2-acetamido-3-picoline.", "2-Acetamido-3-picoline is then reacted with hydroxylamine hydrochloride and sodium carbonate to form 6,7-dihydroisoxazolo[4,5-c]pyridine.", "6,7-Dihydroisoxazolo[4,5-c]pyridine is then reacted with phosphorus pentoxide and dimethylformamide to form 6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-one.", "5-Chlorothiophene-2-carboxamide is reacted with chlorine gas and sodium borohydride to form (5-chlorothiophen-2-yl)amine.", "(5-Chlorothiophen-2-yl)amine is then reacted with 6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-one in the presence of acetic acid, sodium nitrite, hydrochloric acid, and sodium hydroxide to form '(5-chlorothiophen-2-yl)(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)methanone'.", "The final product is purified using ethanol." ] }
作用機序
The exact mechanism of action of (5-chlorothiophen-2-yl)(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)methanone is not fully understood. However, studies have suggested that it may work by inhibiting certain enzymes or proteins in the body, which can lead to changes in cellular processes and ultimately, the treatment of certain diseases.
生化学的および生理学的効果
Studies have shown that (5-chlorothiophen-2-yl)(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)methanone can have various biochemical and physiological effects. For example, it has been shown to have anti-cancer properties and may be able to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to have neuroprotective effects and may be able to protect neurons from damage caused by oxidative stress.
実験室実験の利点と制限
One of the main advantages of using (5-chlorothiophen-2-yl)(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)methanone in lab experiments is its potential as a therapeutic agent for the treatment of various diseases. It may also be a useful tool for studying the function of certain proteins in the body. However, one of the limitations of using this compound in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret results.
将来の方向性
There are several future directions for research on (5-chlorothiophen-2-yl)(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)methanone. One area of research could be focused on further investigating its potential as a therapeutic agent for the treatment of various diseases, including cancer and neurological disorders. Another area of research could be focused on elucidating its mechanism of action, which could lead to the development of more effective treatments. Additionally, research could be focused on developing more efficient synthesis methods for this compound, which could make it more accessible for scientific research.
Conclusion:
In conclusion, (5-chlorothiophen-2-yl)(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)methanone is a chemical compound that has been studied for its potential applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been investigated. While there is still much to be learned about this compound, it has shown promise as a potential therapeutic agent for the treatment of various diseases and may be a useful tool for studying the function of certain proteins in the body.
科学的研究の応用
(5-chlorothiophen-2-yl)(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)methanone has been studied for its potential applications in scientific research. One of the main areas of research has been its potential as a therapeutic agent for the treatment of various diseases, including cancer and neurological disorders. It has also been studied for its potential use as a tool for studying the function of certain proteins in the body.
特性
IUPAC Name |
(5-chlorothiophen-2-yl)-(6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridin-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2S/c12-10-2-1-9(17-10)11(15)14-4-3-8-7(6-14)5-13-16-8/h1-2,5H,3-4,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFUYAZFRQVDMGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1ON=C2)C(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-chlorothiophen-2-yl)(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

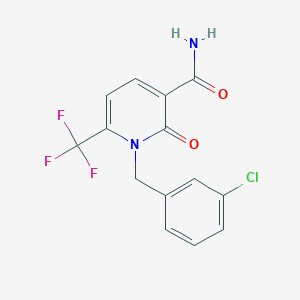
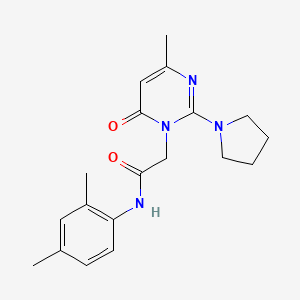
![tert-butyl (3R,3aS,6aR)-3-amino-hexahydro-1H-furo[3,4-b]pyrrole-1-carboxylate](/img/structure/B2789472.png)
![(1,5-dimethyl-1H-pyrazol-3-yl)(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2789475.png)
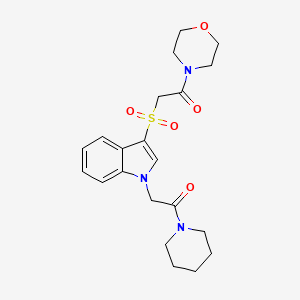
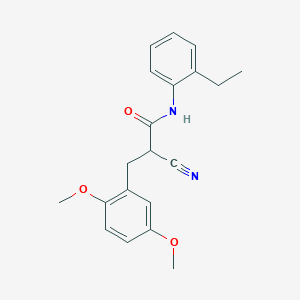

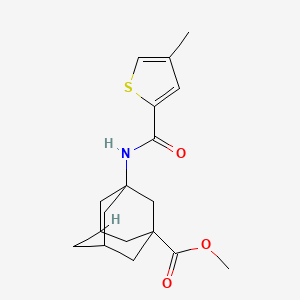
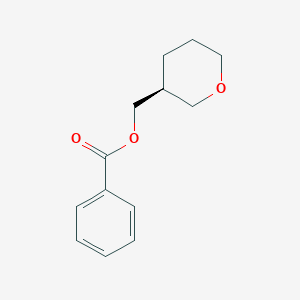
![2-[[3-(Benzotriazol-1-yl)-1,4-dioxonaphthalen-2-yl]amino]ethyl 4-fluorobenzoate](/img/structure/B2789483.png)
![6-Tert-butyl-2-[1-[2-(2,5-dimethylphenoxy)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2789484.png)
![2-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-4-((3-methoxyphenyl)thio)-[1,2,4]triazolo[4,3-a]quinoxalin-1(2H)-one](/img/structure/B2789487.png)
![3-fluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2789489.png)
